1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions due to their ring strain . The key step in the synthesis of similar compounds involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 °C for 18 hours .
Chemical Reactions Analysis
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Scientific Research Applications
Synthesis and Functionalization
Azetidine-3-carboxylic acid derivatives, including those with bromo substitutions, are synthesized for their potential in biological and foldameric applications. The synthesis involves amination, bromination, and cyclization processes to produce azaheterocyclic amino acid derivatives. These compounds serve as useful moieties for further functionalization through nucleophilic substitution and are of interest for their biological properties and applications in the field of foldamers (Žukauskaitė et al., 2011).
Biological Activity
Substituted azetidinyl compounds have been synthesized and tested for their antimicrobial activity, predominantly against Gram-negative bacteria. These compounds highlight the potential of azetidine derivatives in the development of new classes of antibiotics (S. Woulfe & M. Miller, 1985).
Enantiopure Derivatives for Peptide Synthesis
Enantiopure azetidine-2-carboxylic acids have been prepared and incorporated into peptides. These conformationally constrained analogues of phenylalanine can be used in the synthesis of tripeptides, showcasing the versatility of azetidine derivatives in peptide chemistry (F. Couty, G. Evano, & N. Rabasso, 2003).
Novel Pharmaceutical Applications
Azetidine derivatives have been explored for their role in the synthesis of novel pharmaceutical compounds, such as BAF312 (Siponimod), an S1P receptor modulator that has completed phase 2 clinical trials for multiple sclerosis. This demonstrates the potential of azetidine-based compounds in the development of targeted therapies (Shifeng Pan et al., 2013).
Safety and Hazards
While specific safety and hazard information for “1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
Mechanism of Action
Mode of Action
The compound could interact with its target through various mechanisms, such as competitive inhibition, where the compound competes with a natural substrate for binding to the enzyme or receptor .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily driven by the considerable ring strain of the azetidine ring, which makes it highly reactive This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and activation
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, its influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s azetidine ring allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular targets and pathways affected by this compound are still being studied, but its potential for modulating biochemical pathways is promising .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in both in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular metabolism and energy balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its impact on cellular processes .
Properties
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODCJUXXUBFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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